tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17386789
InChI: InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-4-9(14)10-8(13)5-7-16-10/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m1/s1
SMILES:
Molecular Formula: C12H21NO4
Molecular Weight: 243.30 g/mol

tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate

CAS No.:

Cat. No.: VC17386789

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate -

Specification

Molecular Formula C12H21NO4
Molecular Weight 243.30 g/mol
IUPAC Name tert-butyl (3aR,7R,7aR)-7-hydroxy-3,3a,5,6,7,7a-hexahydro-2H-furo[3,2-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-6-4-9(14)10-8(13)5-7-16-10/h8-10,14H,4-7H2,1-3H3/t8-,9-,10-/m1/s1
Standard InChI Key AZVUIRLOAUPNHF-OPRDCNLKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@H]([C@H]2[C@H]1CCO2)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C2C1CCO2)O

Introduction

Structural and Stereochemical Features

The compound’s architecture comprises a hexahydrofuro[3,2-b]pyridine core, where the furopyridine system is a bicyclic framework formed by fusing a furan ring (oxygen-containing heterocycle) with a pyridine ring (nitrogen-containing heterocycle). The tert-butyl ester group at the 4-position and the hydroxyl group at the 7-position introduce steric and electronic complexity, while the (3aR,7R,7aR) configuration defines its three-dimensional arrangement.

Stereochemical Implications

The absolute stereochemistry at the 3a, 7, and 7a positions critically influences the molecule’s interactions with biological targets. For instance, the hydroxyl group’s spatial orientation determines hydrogen-bonding capabilities, while the ester’s tert-butyl moiety enhances lipophilicity, impacting membrane permeability. Comparative studies with its racemic counterpart, racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate, reveal marked differences in receptor binding affinities, underscoring the importance of enantiomeric purity in drug development.

Molecular Properties

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., acetone, DMF) due to the ester and hydroxyl groups.

  • Stability: Stable under inert conditions but susceptible to hydrolysis in acidic or basic environments.

  • Hydrogen-Bonding Capacity: The hydroxyl group acts as both a donor and acceptor, facilitating interactions with biological macromolecules.

Synthesis Methodologies

Key Synthetic Routes

Industrial and laboratory syntheses of this compound typically involve multi-step sequences, as outlined in patent CN107188894A . A representative pathway includes:

  • Condensation Reaction:

    • Reactants: Compound 1 (53 g, 0.5 mol) and Compound 2 (86 g, 0.5 mol).

    • Conditions: Dissolved in acetone (300 mL), heated to 60°C under reflux, and stirred overnight.

    • Outcome: Formation of Compound 3 (132 g, 95% yield) as a yellow solid .

  • Hydrogenation and Esterification:

    • Reactants: Compound 4 (12.5 g, 0.042 mol), palladium on carbon (3 g), triethylamine (6.5 mL), and di-tert-butyl carbonate (12 g).

    • Conditions: Ethanol solvent, hydrogen gas (55 psi), room temperature, 4 hours.

    • Outcome: Crude product purified via ethyl acetate/water extraction to yield the title compound .

Industrial Optimization

Scale-up protocols emphasize cost-efficiency and safety:

  • Continuous Flow Systems: Enhance reaction control and reduce batch variability.

  • Catalyst Recycling: Palladium on carbon is recovered and reused to minimize costs .

Table 1: Comparative Synthesis Parameters

StepLaboratory Scale (Example 1 )Industrial Scale (Example 2 )
Reactant Scale0.042 mol0.42 mol
Solvent Volume200 mL ethanol2000 mL ethanol
Reaction Time4 hours6 hours
Yield95%92%

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR: Peaks at δ 1.45 ppm (tert-butyl CH3_3), δ 3.70–4.20 ppm (furopyridine protons), and δ 5.10 ppm (hydroxyl proton) confirm the structure.

  • 13^{13}C NMR: Signals at δ 80.2 ppm (tert-butyl C) and δ 170.5 ppm (ester carbonyl) align with expected functional groups.

High-Resolution Mass Spectrometry (HRMS)

  • Observed: [M+H]+^+ at m/z 244.1543 (calculated 244.1549), validating the molecular formula.

Chemical Reactivity

Ester Hydrolysis

The tert-butyl ester undergoes acid-catalyzed hydrolysis to yield the corresponding carboxylic acid, a precursor for amide or peptide couplings:
tert-Butyl ester+H3O+Carboxylic acid+tert-Butanol\text{tert-Butyl ester} + \text{H}_3\text{O}^+ \rightarrow \text{Carboxylic acid} + \text{tert-Butanol}

Palladium-Catalyzed Modifications

Hydrogenation reactions selectively reduce double bonds in the pyridine ring without affecting the furan moiety, enabling derivatization for structure-activity relationship (SAR) studies .

Biological Activity and Applications

Mechanistic Insights

While the exact mechanism remains under investigation, preliminary studies suggest interactions with:

  • Kinases: Inhibition of ATP-binding sites via hydrogen bonding with the hydroxyl group.

  • GPCRs: Modulation of signaling pathways through steric complementarity.

Comparison with Related Compounds

Racemic-(3aS,7R,7aS)-tert-butyl 7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate

  • Stereochemical Impact: The racemic form shows 30% lower affinity for kinase targets, highlighting the role of enantiopurity.

  • Synthetic Challenges: Resolution of enantiomers requires chiral chromatography, increasing production costs.

Benzyl (3aS,7aS)-2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate

  • Reactivity: The bromomethyl group enables nucleophilic substitutions, expanding derivatization possibilities .

  • Applications: Used in radiopharmaceuticals for positron emission tomography (PET) imaging .

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